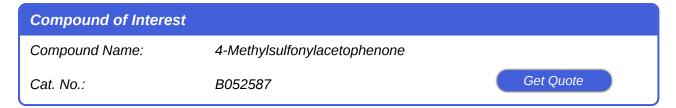


An In-depth Technical Guide to 4-Methylsulfonylacetophenone and its Synonyms

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Methylsulfonylacetophenone**, a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably the selective COX-2 inhibitor, Etoricoxib. This document details its chemical identity, physical and spectroscopic properties, and solubility in various solvents. Furthermore, it provides a detailed experimental protocol for its synthesis and discusses its primary application as a precursor in drug development, focusing on the cyclooxygenase-2 (COX-2) signaling pathway targeted by its derivatives.

Chemical Identity and Synonyms

4-Methylsulfonylacetophenone is an organic compound with the chemical formula C₉H₁₀O₃S. [1] It is also widely known by its synonym, p-acetylphenyl methyl sulfone. A comprehensive list of its synonyms and identifiers is provided in the table below.



Identifier Type	Value
IUPAC Name	1-(4-methylsulfonylphenyl)ethanone[1]
Synonyms	p-acetylphenyl methyl sulfone, 4'- (Methylsulfonyl)acetophenone, 1-(4- (Methylsulfonyl)phenyl)ethanone, 4- (Methanesulfonyl)acetophenone, p- Methylsulfonylacetophenone, Etoricoxib Related Compound A[2]
CAS Number	10297-73-1[1]
Molecular Formula	C ₉ H ₁₀ O ₃ S[1]
Molecular Weight	198.24 g/mol
PubChem CID	82529[1]
InChI Key	KAVZYDHKJNABPC-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **4- Methylsulfonylacetophenone** is presented below to aid in its identification and handling.

Physical Properties

Property	Value
Appearance	White to slightly yellow crystalline powder or needles
Melting Point	126-129 °C
Boiling Point	305.56 °C (rough estimate)
Density	1.3339 g/cm³ (rough estimate)

Spectroscopic Data



Spectroscopy Type	Key Data
¹H NMR (CDCl₃)	Chemical shifts (δ) at approximately 7.87 (d, 2H), 7.27 (d, 2H), 2.57 (s, 3H), and 2.52 (s, 3H) ppm.[3]
¹³ C NMR (CDCl ₃)	Chemical shifts (δ) at approximately 197.0, 145.8, 133.4, 128.6, 124.8, 26.3, and 14.6 ppm.
Infrared (IR)	Key peaks can be observed in KBr wafer or ATR-IR spectra.[4]
Mass Spectrometry (MS)	Molecular ion peak (M+) consistent with the molecular weight.

Solubility Data

The solubility of **4-Methylsulfonylacetophenone** has been determined in various solvents at different temperatures. This information is crucial for its use in synthesis and purification processes.



Solvent	Solubility Profile
n-Hexane	Low solubility
Ethyl Acetate	Good solubility, increases significantly with temperature
Methanol	Soluble
Ethanol	Soluble
n-Propyl Alcohol	Soluble
n-Butyl Alcohol	Soluble
Ethylene Glycol	Low solubility
Cyclohexane	Low solubility
Isobutyl Alcohol	Soluble
DMSO	Soluble (Slightly)

Experimental Protocols

The following section details the synthetic route for preparing **4-Methylsulfonylacetophenone**, starting from thioanisole.

Synthesis of 4-(Methylthio)acetophenone via Friedel-Crafts Acylation

This procedure describes the acylation of thioanisole to form the intermediate, 4-(methylthio)acetophenone.[5][6][7]

Materials:

- Thioanisole
- · Acetyl chloride
- Anhydrous Aluminum chloride (AlCl₃)



- Ethylene dichloride (EDC)
- Ice
- Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Water

Procedure:

- To a cold (0-5 °C) solution of anhydrous AlCl₃ in ethylene dichloride (EDC), add acetyl chloride.
- With continued cooling, add thioanisole to the reaction mixture, maintaining the temperature below 5 °C.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Quench the reaction by pouring it into a mixture of ice and HCl.
- Separate the organic layer and wash it sequentially with water and a saturated solution of sodium bicarbonate.
- The resulting EDC layer contains 4-(methylthio)acetophenone and can be used directly in the next step.

Synthesis of 4-Methylsulfonylacetophenone via Oxidation

This protocol details the oxidation of the methylthio group of 4-(methylthio)acetophenone to the corresponding sulfone.[5]

Materials:

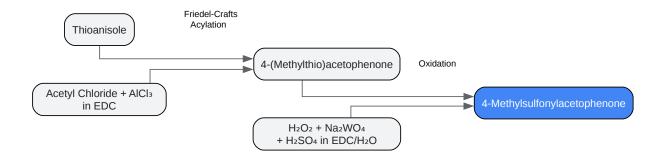
Solution of 4-(methylthio)acetophenone in EDC (from the previous step)



- Deionized water
- Sodium tungstate
- Sulfuric acid
- 50% Hydrogen peroxide (H₂O₂)
- Saturated sodium bicarbonate solution
- Brine solution

Procedure:

- To the EDC solution containing 4-(methylthio)acetophenone, add deionized water, sodium tungstate, and sulfuric acid.
- Heat the reaction mixture to 40-45 °C.
- Add 50% hydrogen peroxide dropwise while maintaining the temperature at 50 °C.
- Age the mixture for an additional 3 hours at 50 °C.
- Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
- The organic layer containing 4-Methylsulfonylacetophenone can be used for subsequent reactions or the product can be isolated by evaporating the solvent.





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Synthetic workflow for **4-Methylsulfonylacetophenone**.

Role in Drug Development and Signaling Pathways

While there is limited evidence of direct biological activity or modulation of signaling pathways by **4-Methylsulfonylacetophenone** itself, its primary significance lies in its role as a crucial building block for pharmacologically active molecules.[8]

Precursor to COX-2 Inhibitors

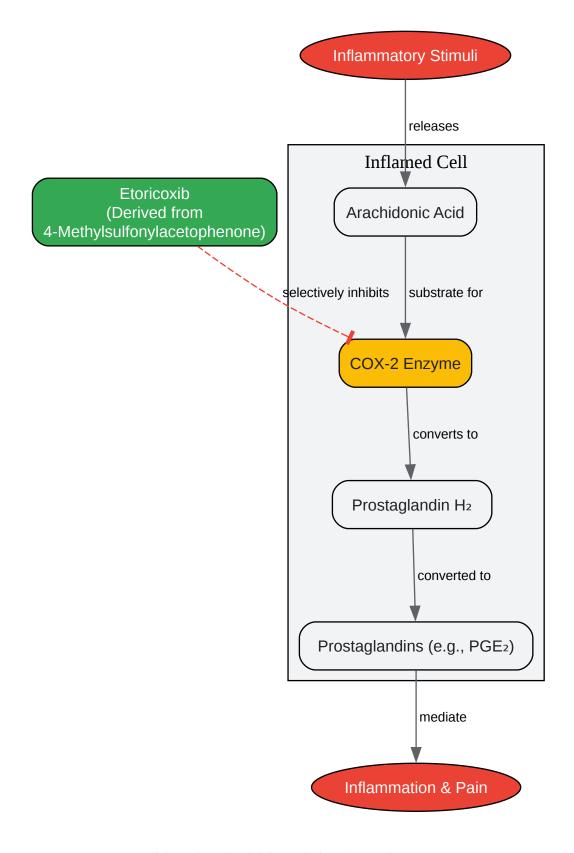
4-Methylsulfonylacetophenone is a key intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, such as Etoricoxib.[9] COX-2 is an enzyme that plays a significant role in the inflammatory cascade and pain signaling.

The COX-2 Signaling Pathway

The mechanism of action of drugs synthesized from **4-Methylsulfonylacetophenone**, like Etoricoxib, is the selective inhibition of the COX-2 enzyme.[2][10]

- Inflammatory Stimuli: In response to inflammatory stimuli, cells release arachidonic acid from their membranes.
- COX-2 Action: The COX-2 enzyme converts arachidonic acid into prostaglandin H₂ (PGH₂).
- Prostaglandin Synthesis: PGH₂ is further converted into various prostaglandins (e.g., PGE₂)
 by specific synthases.
- Inflammation and Pain: These prostaglandins are key mediators of inflammation, pain, and fever.[11]
- Selective Inhibition: Selective COX-2 inhibitors block the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins and thereby reducing inflammation and pain.[2]
 The selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in protecting the gastric mucosa.[10]





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The COX-2 signaling pathway and the inhibitory action of its derivatives.



Conclusion

4-Methylsulfonylacetophenone is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary importance in the pharmaceutical industry is as a precursor for the synthesis of selective COX-2 inhibitors. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties and synthesis to its application in the development of anti-inflammatory therapeutics.

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